molecular formula C24H30O4 B14645777 4-Hexylphenyl 4-(pentanoyloxy)benzoate CAS No. 52811-78-6

4-Hexylphenyl 4-(pentanoyloxy)benzoate

Cat. No.: B14645777
CAS No.: 52811-78-6
M. Wt: 382.5 g/mol
InChI Key: SMFMLIBTMOXFBJ-UHFFFAOYSA-N
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Description

4-Hexylphenyl 4-(pentanoyloxy)benzoate is a synthetic organic compound of significant interest in advanced materials research, particularly in the development of liquid crystalline systems. Based on its structural features—an ester-linked benzoate core with terminal hexyl and pentanoyloxy chains—it is characterized as a potential mesogen. Such compounds are fundamental in the design of liquid crystal displays (LCDs), optical devices, and switchable materials, where their ability to form ordered phases under specific conditions is exploited . The compound's research value lies in its customizable molecular structure. The length and nature of its alkyl chains (hexyl and pentanoyloxy) are key parameters that can be modified to fine-tune material properties such as phase transition temperatures (melting and clearing points), thermal stability, and birefringence. This makes it a valuable building block for structure-activity relationship (SAR) studies in materials science . While a precise mechanism of action for this specific compound requires experimental validation, molecules of this class typically function by self-organizing into defined macroscopic phases (nematic, smectic, etc.) in response to thermal or electrical stimuli. The alignment and reorientation of these molecules are the fundamental mechanisms behind their function in various applications . Researchers can utilize this compound as a core structural unit for synthesizing more complex organic semiconductors or as a component in mixtures for optimizing liquid crystal formulations . The synthesis of analogous compounds often involves esterification reactions between a substituted phenol and a benzoyl chloride derivative, frequently requiring catalysts and purification via techniques like recrystallization . Please note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

52811-78-6

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

(4-hexylphenyl) 4-pentanoyloxybenzoate

InChI

InChI=1S/C24H30O4/c1-3-5-7-8-9-19-11-15-22(16-12-19)28-24(26)20-13-17-21(18-14-20)27-23(25)10-6-4-2/h11-18H,3-10H2,1-2H3

InChI Key

SMFMLIBTMOXFBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexylphenyl 4-(pentanoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-hexylphenol and 4-(pentanoyloxy)benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Hexylphenyl 4-(pentanoyloxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Hexylphenyl 4-(pentanoyloxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexylphenyl 4-(pentanoyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The ester linkage allows the compound to undergo hydrolysis, releasing active moieties that can interact with biological pathways. These interactions can modulate various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Physical Properties

The following table compares 4-hexylphenyl 4-(pentanoyloxy)benzoate with structurally similar esters from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
4-Hexylphenyl 4-(pentanoyloxy)benzoate C₂₄H₃₀O₄ ~406.5 Hexylphenyl, pentanoyloxy Likely liquid crystal precursor N/A
4-(Hexyloxy)phenyl 4-pentylbenzoate C₂₄H₃₂O₃ 368.5 Hexyloxy, pentyl Liquid crystal material
4-Heptylphenyl 4-[(1-oxohexyl)oxy]benzoate C₂₆H₃₈O₄ 410.5 Heptylphenyl, 1-oxohexyloxy Specialty chemical (producer: BuGuCh & Partners)
4-Methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate C₂₀H₂₄O₅ 344.4 Methoxyphenyl, hydroxyhexyloxy Laboratory research (limited to non-medical use)
4-Pentylphenyl 4-(hexyloxy)benzoate C₂₄H₃₂O₃ 368.5 Pentylphenyl, hexyloxy Research chemical (CAS: 38444-15-4)

Key Observations :

  • Alkyl Chain Influence: Increasing alkyl chain length (e.g., pentanoyloxy vs. hexadecanoyloxy in ) enhances hydrophobicity and may alter melting points. For example, 4-heptylphenyl derivatives (MW 410.5) exhibit higher molecular weights than hexylphenyl analogs .
  • Oxygen Content : Compounds with additional oxygen atoms (e.g., hydroxy or methoxy groups) exhibit lower molecular weights but increased polarity, impacting solubility .

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